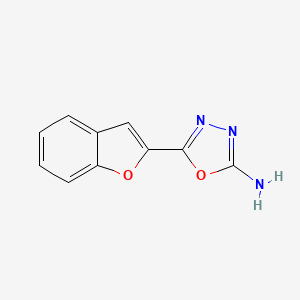

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both benzofuran and oxadiazole moieties. Benzofuran is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The oxadiazole ring is also a versatile pharmacophore, contributing to the compound’s potential in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzofuran-2-carboxylic acid hydrazide with a suitable nitrile under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various amine-substituted oxadiazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The 1,3,4-oxadiazole core is recognized for its significant role in drug development. Compounds containing this moiety exhibit a wide range of biological activities, including:

- Antiviral Activity : Research has shown that benzofuran derivatives can inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The binding affinities of these compounds indicate their potential as therapeutic agents against viral infections .

- Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated efficacy against various bacterial strains. For instance, certain derivatives have been synthesized specifically for their tyrosinase inhibition activity, which is crucial in treating skin disorders and preventing hyperpigmentation .

- Anticancer Activity : The oxadiazole derivatives are also being explored for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms .

The compound's biological activities can be summarized as follows:

Synthetic Methodologies

The synthesis of 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves various approaches that enhance yield and purity:

- Cyclization Reactions : The formation of the oxadiazole ring can be achieved through cyclization of appropriate precursors such as hydrazones or amidoximes with suitable reagents like cyanogen bromide or halogenated compounds .

- Ultrasonic-Assisted Synthesis : Recent advancements include ultrasonic-assisted methods that improve reaction times and yields for synthesizing benzofuran-appended oxadiazoles .

- Chemical Modifications : The introduction of different substituents on the benzofuran or oxadiazole rings can lead to derivatives with enhanced biological activities. For example, modifications involving halogens or functional groups can significantly alter pharmacological profiles .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study evaluating the antiviral efficacy of benzofuran-1,3,4-oxadiazole derivatives against HCV demonstrated promising results with specific derivatives showing significant inhibition rates compared to controls .

- Case Study 2 : Research focused on the antimicrobial properties of synthesized derivatives found that certain compounds exhibited IC50 values indicating stronger activity than conventional treatments against bacterial pathogens .

Wirkmechanismus

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes, while the oxadiazole ring can inhibit enzymes involved in cell signaling pathways . These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another compound with similar applications in dermatology.

Angelicin: Known for its anti-inflammatory and anticancer properties.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its dual pharmacophore structure, combining the biological activities of both benzofuran and oxadiazole rings. This unique combination enhances its potential in various therapeutic applications, making it a valuable compound in drug discovery and development.

Biologische Aktivität

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (commonly referred to as BNTH-IMB24458) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran moiety attached to a 1,3,4-oxadiazole ring. This unique structure contributes to its pharmacological properties. The molecular formula is C11H8N4O with a molecular weight of approximately 201.18 g/mol .

Research indicates that oxadiazoles, including BNTH-IMB24458, exhibit various biological activities through several mechanisms:

- Cholinesterase Inhibition : Compounds with oxadiazole structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. In studies, derivatives of oxadiazoles demonstrated significant inhibition with IC50 values ranging from 12.8 µM to over 500 µM depending on the substituents on the oxadiazole ring .

- Antimicrobial Activity : Oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, compounds similar to BNTH-IMB24458 have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .

- Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of oxadiazole derivatives through in vivo models. It was found that certain derivatives could significantly reduce seizure duration and increase the onset time for convulsions .

Inhibition Studies

A detailed investigation into the cholinesterase inhibitory activity of BNTH-IMB24458 revealed that modifications to the benzofuran or oxadiazole moieties can enhance or diminish biological activity. For example:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 33.9 - 40.1 | 53.05 |

| Other derivatives | Varies (up to >500) | Varies (up to >500) |

This table illustrates that while BNTH-IMB24458 shows moderate inhibition against both cholinesterases, other derivatives exhibit a broad range of activities depending on their structural modifications .

Antimicrobial Activity

In antimicrobial assays comparing various oxadiazole derivatives:

| Compound | S. aureus Inhibition (mm) | E. coli Inhibition (mm) |

|---|---|---|

| BNTH-IMB24458 | 20 | 17 |

| Amoxicillin | 30 | 27 |

These results indicate that while BNTH-IMB24458 shows some antimicrobial activity, it is less potent than standard antibiotics like amoxicillin .

Conclusion and Future Directions

The compound this compound exhibits significant biological activity through various mechanisms including cholinesterase inhibition and antimicrobial effects. Its structure allows for the potential development of novel therapeutic agents targeting neurological disorders and infections.

Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize its efficacy.

- In vivo evaluations to further understand its pharmacokinetics and toxicology.

- Exploration of its potential in combination therapies for enhanced therapeutic outcomes.

Eigenschaften

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQZCCPTTFOHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.